1-Methyl-1H-1,2,3-triazole-4-carbonitrile
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Overview
Description
1-Methyl-1H-1,2,3-triazole-4-carbonitrile is an azole compound . Azole compounds are nitrogen-containing heterocycles that have significant effects on the process of discovering new structures for pharmaceutical applications .
Synthesis Analysis
1,2,4-Triazole-containing scaffolds, such as 1-Methyl-1H-1,2,3-triazole-4-carbonitrile, are synthesized using various strategies . For instance, one method involves a green multi-component procedure for the formation of triazolo-pyrimidine-carboxamides using a one-pot reaction involving an aldehyde, 3-amino-1,2,4-triazole, a primary aliphatic or aromatic amine, and 2,2,6-trimethyl-4H-1,3-dioxin-4-one .Scientific Research Applications
- Proton-Conductive Materials : 1-Methyl-1H-1,2,3-triazole-4-carbonitrile (also known as 2H-1,2,3-triazole) effectively promotes proton conduction in polymer electrolyte membranes. This property is valuable for fuel cells and other electrochemical devices .
- 1,2,4-Triazole-3-carbohydrazide : 1-Methyl-1H-1,2,3-triazole-4-carbonitrile serves as a precursor for the synthesis of 1,2,4-triazole-3-carbohydrazide. This intermediate can be further modified to create nucleoside analogues, which are essential in antiviral and antitumor drug development .
- 1,2,3-Triazole-Fused Pyrazines and Pyridazines : While not directly related to 1-Methyl-1H-1,2,3-triazole-4-carbonitrile, research on fused heterocycles containing triazole motifs is an active area. These compounds exhibit diverse biological activities and can serve as building blocks for drug-like molecules .
Materials Science and Polymer Electrolytes
Organic Synthesis and Nucleoside Analogues
Heterocyclic Chemistry and Beyond
Mechanism of Action
Target of Action
The primary targets of 1-Methyl-1H-1,2,3-triazole-4-carbonitrile are currently unknown. This compound is a derivative of the 1,2,3-triazole family, which is known for its wide range of biological activities . .
Mode of Action
1,2,3-triazoles are known to interact with their targets via hydrogen bonding, dipole interactions, and π-π stacking
Biochemical Pathways
Other 1,2,3-triazole derivatives have been found to affect various biological pathways, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
As a member of the 1,2,3-triazole family, it may share some of the biological activities common to this family, such as antiviral, anti-inflammatory, and anticancer activities . .
Action Environment
Factors such as temperature, pH, and the presence of other compounds can affect the stability and efficacy of many drugs . .
properties
IUPAC Name |
1-methyltriazole-4-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N4/c1-8-3-4(2-5)6-7-8/h3H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTUSCHMWIYXOOL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
108.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-1H-1,2,3-triazole-4-carbonitrile |
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